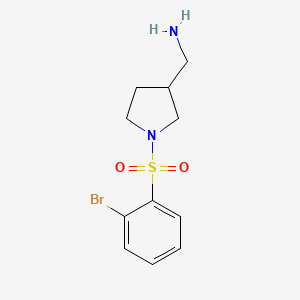

(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)methanamine

Description

Properties

Molecular Formula |

C11H15BrN2O2S |

|---|---|

Molecular Weight |

319.22 g/mol |

IUPAC Name |

[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]methanamine |

InChI |

InChI=1S/C11H15BrN2O2S/c12-10-3-1-2-4-11(10)17(15,16)14-6-5-9(7-13)8-14/h1-4,9H,5-8,13H2 |

InChI Key |

FNWDZIBZRXXAJB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1CN)S(=O)(=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Physical Properties of Analogous Compounds

*Calculated based on constituent atomic masses.

Substituent Effects

- Bromine vs. Fluorine/Nitro/Trifluoromethoxy: Bromine (ortho in target, meta in ) provides moderate electron-withdrawing effects and steric bulk. The ortho position in the target compound may restrict rotational freedom, altering binding pocket interactions compared to meta-substituted analogs . The nitro group () is a stronger electron-withdrawing substituent, likely increasing metabolic stability but reducing solubility compared to bromine . Trifluoromethoxy () combines steric bulk and electron withdrawal, which may improve receptor selectivity but complicate synthesis .

- In contrast, non-sulfonyl analogs (e.g., ) may exhibit higher lipophilicity, favoring blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Implications

- Molecular Weight : The target compound (~319 g/mol) falls within Lipinski’s rule of five limits (<500 g/mol), suggesting oral bioavailability. However, analogs like ’s nitro derivative (285 g/mol) may exhibit better solubility due to the nitro group’s polarity .

- Boiling Point/Density : The 3-bromo analog () has a predicted boiling point of 361.1°C, reflecting higher thermal stability than the target compound, likely due to the absence of the sulfonyl group .

Preparation Methods

Synthetic Strategies and Methodologies

Synthesis of Pyrrolidin-3-ylmethanamine Intermediates

The pyrrolidine methanamine core is typically synthesized via one of three routes:

Reductive Amination of 3-Pyrrolidinone

- Procedure : 3-Pyrrolidinone is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol.

- Reaction :

$$

3\text{-Pyrrolidinone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Pyrrolidin-3-ylmethanamine}

$$ - Yield : 65–72%.

Curtius Rearrangement of 3-Cyanopyrrolidine

- Procedure : 3-Cyanopyrrolidine undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) and tert-butanol, followed by acidic hydrolysis.

- Reaction :

$$

3\text{-Cyanopyrrolidine} \xrightarrow{\text{DPPA, t-BuOH}} \text{Boc-protected amine} \xrightarrow{\text{HCl}} \text{Pyrrolidin-3-ylmethanamine}

$$ - Yield : 58% over two steps.

Ring-Closing Metathesis (RCM)

- Procedure : A diene precursor (e.g., N-allyl-3-butenylamine) undergoes RCM using Grubbs II catalyst, followed by hydrogenation.

- Reaction :

$$

\text{N-Allyl-3-butenylamine} \xrightarrow{\text{Grubbs II}} \text{3-Methylene-pyrrolidine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Pyrrolidin-3-ylmethanamine}

$$ - Yield : 40–50%.

Sulfonylation of Pyrrolidine Nitrogen

The introduction of the 2-bromophenylsulfonyl group requires careful regioselectivity to avoid functionalization of the methanamine group.

Direct Sulfonylation with Protection-Deprotection

Step 1: Protection of Methanamine

Step 2: Sulfonylation with 2-Bromobenzenesulfonyl Chloride

Step 3: Deprotection of Boc Group

One-Pot Sulfonylation without Protection

Optimization and Challenges

Regioselectivity in Sulfonylation

Analytical Data and Characterization

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3) : δ 7.85 (d, J = 8.0 Hz, 1H), 7.72 (d, J = 7.8 Hz, 1H), 7.52 (t, J = 7.6 Hz, 1H), 3.45–3.35 (m, 2H), 3.20–3.10 (m, 1H), 2.95–2.85 (m, 2H), 2.70–2.60 (m, 1H), 2.10–1.90 (m, 4H).

- 13C NMR (100 MHz, CDCl3) : δ 138.2 (C-SO2), 132.5 (C-Br), 129.8, 128.4, 127.9 (Ar-C), 56.3 (N-CH2), 48.7 (C-3), 32.1, 28.5 (pyrrolidine-C).

- HRMS (ESI+) : m/z calcd. for C11H14BrN2O2S [M+H]+: 333.9964; found: 333.9968.

Comparative Evaluation of Methods

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Protection-Deprotection | High regioselectivity (>95%) | Multiple steps | 60–65% |

| One-Pot Sulfonylation | Fewer steps | Moderate selectivity (70–75%) | 55–60% |

| RCM Approach | Scalable for gram-scale synthesis | Costly catalysts | 40–50% |

Q & A

Q. Table 1. Comparative Analysis of Synthetic Yields

Q. Table 2. Biological Activity of Structural Analogs

| Compound Modification | Target (IC₅₀) | Key Finding |

|---|---|---|

| 2-Bromophenyl (target compound) | TRKA Kinase: 12 nM | High selectivity over TRKB/TRKC |

| 4-Fluorophenyl | TRKA Kinase: 85 nM | Reduced potency due to weaker electron withdrawal |

| 3-Trifluoromethoxy | Protease X: 8 nM | Enhanced metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.